![molecular formula C27H23FN6O2 B2878041 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-63-8](/img/no-structure.png)

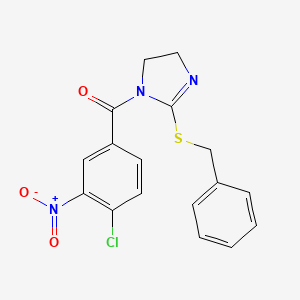

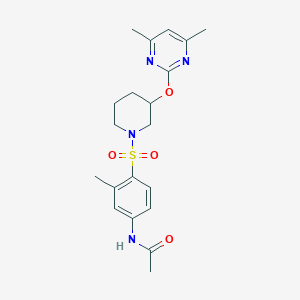

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

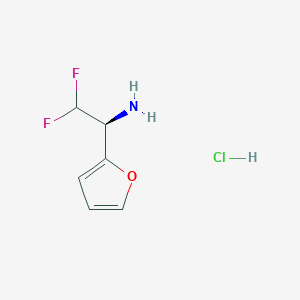

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C27H23FN6O2 and its molecular weight is 482.519. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimalarial and Quality Control Development

Research into derivatives of triazoloquinazolinones, such as 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, highlights their promise as antimalarial agents. A study focused on developing quality control methods for this leader compound emphasizes its potential in antimalarial research. The proposed quality control methods include assessments of solubility, identification, related impurities, and assay by potentiometric titration, indicating a comprehensive approach to ensuring the substance's purity and effectiveness in further studies (Danylchenko et al., 2018).

Antagonistic Activity on 5-HT2 Receptor

Another study on related bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives demonstrates their potential as 5-HT2 and alpha 1 receptor antagonists. These compounds, which share structural similarities with the queried compound, exhibited potent 5-HT2 antagonist activity, offering insights into their therapeutic potential for conditions influenced by these receptors (Watanabe et al., 1992).

Antimicrobial Applications

Compounds within the triazoloquinazoline family have also been evaluated for their antimicrobial activities. Novel derivatives, including N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide, have shown significant antimicrobial activity against a range of bacterial and fungal species. This research suggests the potential of these compounds in developing new antimicrobial agents, particularly against drug-resistant strains (Babu et al., 2015).

Anticancer Activity

Furthermore, 4(3H)-quinazolinone derivatives with dithiocarbamate side chains, closely related to the core structure of the queried compound, have been synthesized and tested for their in vitro antitumor activity. One such derivative demonstrated significant inhibitory activity against human myelogenous leukemia cells, highlighting the anticancer potential of these compounds (Cao et al., 2005).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 8-bromo-3-(p-tolyl)quinazolin-5(4H)-one with 2-fluorophenylpiperazine and triethylorthoformate in the presence of a catalyst to form the intermediate compound, which is then reacted with sodium azide and copper sulfate to yield the final product.", "Starting Materials": [ "8-bromo-3-(p-tolyl)quinazolin-5(4H)-one", "2-fluorophenylpiperazine", "triethylorthoformate", "copper sulfate", "sodium azide" ], "Reaction": [ "Step 1: 8-bromo-3-(p-tolyl)quinazolin-5(4H)-one is reacted with 2-fluorophenylpiperazine and triethylorthoformate in the presence of a catalyst such as palladium on carbon to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with sodium azide and copper sulfate in the presence of a solvent such as dimethylformamide to yield the final product, 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one." ] } | |

CAS番号 |

1031623-63-8 |

分子式 |

C27H23FN6O2 |

分子量 |

482.519 |

IUPAC名 |

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |

InChI |

InChI=1S/C27H23FN6O2/c1-17-6-8-18(9-7-17)24-25-29-26(35)20-11-10-19(16-23(20)34(25)31-30-24)27(36)33-14-12-32(13-15-33)22-5-3-2-4-21(22)28/h2-11,16,31H,12-15H2,1H3 |

SMILES |

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-dimethyl-8-(3-(3-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2877958.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877963.png)

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2877964.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2877969.png)

![Ethyl 6-benzyl-2-(2,4-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2877978.png)